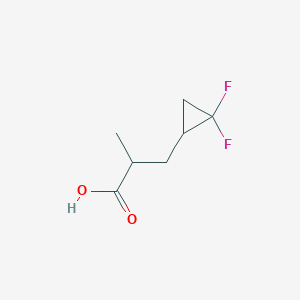

![molecular formula C12H14F3NO B2790148 4-[3-(Trifluoromethyl)benzyl]morpholine CAS No. 90754-66-8](/img/structure/B2790148.png)

4-[3-(Trifluoromethyl)benzyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

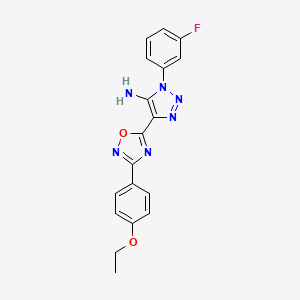

4-[3-(Trifluoromethyl)benzyl]morpholine is a chemical compound with the molecular formula C₁₂H₁₄F₃NO . It belongs to the class of morpholine derivatives and contains a trifluoromethyl group attached to a benzyl moiety. The compound exhibits interesting properties due to its unique structural features .

Synthesis Analysis

The synthesis of 4-[3-(Trifluoromethyl)benzyl]morpholine involves the reaction of a suitable precursor with morpholine in the presence of a catalyst. While various synthetic routes exist, one common method is the condensation of 4-(trifluoromethyl)benzaldehyde with morpholine under controlled conditions. The resulting product undergoes purification steps to obtain the desired compound .

Molecular Structure Analysis

The molecular structure of 4-[3-(Trifluoromethyl)benzyl]morpholine consists of a morpholine ring fused to a benzyl group bearing a trifluoromethyl substituent. The three fluorine atoms enhance the compound’s lipophilicity and alter its electronic properties. The arrangement of atoms and bond angles within the molecule significantly influences its reactivity and interactions with other compounds .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Notably, the trifluoromethyl group can serve as a directing group in transition-metal-catalyzed transformations. Researchers have explored its reactivity in the context of medicinal chemistry and material science .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Antitumor Activity : A compound involving a structure similar to 4-[3-(Trifluoromethyl)benzyl]morpholine, specifically 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has been synthesized and shown to inhibit the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).

- Crystal Structure and Spectroscopic Studies : Research has been conducted on the crystal structure and spectroscopic properties of similar compounds, which could be relevant for understanding the properties of 4-[3-(Trifluoromethyl)benzyl]morpholine (Kotan & Yüksek, 2016).

Chemical Properties and Applications

- Synthesis of Chiral Reagents : Morpholine derivatives have been synthesized for use as chiral reagents, which could be relevant to the synthesis or application of 4-[3-(Trifluoromethyl)benzyl]morpholine (Dave & Sasaki, 2004).

- Physicochemical Properties and Biodegradability : The synthesis, toxicity, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids, which are structurally related, have been studied for potential applications (Pernak et al., 2011).

Pharmacological Implications

- Synthesis and Pharmacological Assessment : Morpholine derivatives have been synthesized and assessed for their pharmacological effects, providing insights into potential applications for similar compounds (Avramova et al., 1998).

- Antimicrobial Agents : New 1,2,4-triazole derivatives containing morpholine moiety, structurally akin to 4-[3-(Trifluoromethyl)benzyl]morpholine, have been synthesized and evaluated as antimicrobial agents (Sahin et al., 2012).

Mécanisme D'action

4-[3-(Trifluoromethyl)benzyl]morpholine may exhibit biological activity due to its structural resemblance to other bioactive molecules. Its mechanism of action could involve interactions with specific receptors, enzymes, or cellular components. Further studies are needed to elucidate its precise mode of action and potential therapeutic applications .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)11-3-1-2-10(8-11)9-16-4-6-17-7-5-16/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPBJSMGRMPPRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Trifluoromethyl)benzyl]morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-chlorophenyl)-5-(cyclopropanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2790066.png)

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2790068.png)

![5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline](/img/structure/B2790077.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B2790079.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790081.png)

![2-chloro-3-fluoro-N-[4-(2-methyl-1H-imidazol-1-yl)butyl]pyridine-4-carboxamide](/img/structure/B2790083.png)

![2-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2790087.png)